molecular formula C21H21N3S B8517310 5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-[(2-methyl-1-propenyl)thio]phenyl]-3-(4-pyridinyl)-

5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-[(2-methyl-1-propenyl)thio]phenyl]-3-(4-pyridinyl)-

Cat. No. B8517310
M. Wt: 347.5 g/mol
InChI Key: HMVGHUVQRUVBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-[(2-methyl-1-propenyl)thio]phenyl]-3-(4-pyridinyl)- is a useful research compound. Its molecular formula is C21H21N3S and its molecular weight is 347.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-[(2-methyl-1-propenyl)thio]phenyl]-3-(4-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-[(2-methyl-1-propenyl)thio]phenyl]-3-(4-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H21N3S

Molecular Weight

347.5 g/mol

IUPAC Name

2-[4-(2-methylprop-1-enylsulfanyl)phenyl]-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C21H21N3S/c1-15(2)14-25-18-7-5-16(6-8-18)20-21(17-9-11-22-12-10-17)24-13-3-4-19(24)23-20/h5-12,14H,3-4,13H2,1-2H3

InChI Key

HMVGHUVQRUVBRY-UHFFFAOYSA-N

Canonical SMILES

CC(=CSC1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5 g (17 mmoles) of 2-(4-mercaptophenyl)-3-(4-pyridyl)-6,7-dihydro-[5H]-pyrrolo[1,2-a]-imidazole in dry tetrahydrofuran is treated at -20° C. with a solution of 17 mmoles of lithium diethylamide from 6.8 ml of 2.5 M n butyl lithium. After warming, a solution of 1.57 g (17 mmoles) of trimethylsilylmethylchloride in tetrahydrofuran is added dropwise. When the reaction is complete, the mixture is immersed in an ice bath and a second solution (17 mmoles) of lithium diethylamide is added. After stirring for 15 minutes, a solution of 0.99 g (17 mmoles) of acetone in tetrahydrofuran is added, and the mixture is stirred 15 minutes at 0° and 15 minutes at 25° C. The mixture is poured into water, extracted with methylene chloride, and the organic layer dried, and chromatographed on silica to afford the desired titled compound.
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